N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-methylbutanamide
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Overview
Description
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-methylbutanamide is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-methylbutanamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Piperidine Ring Introduction: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzimidazole intermediate.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the sulfonylated intermediate with 3-methylbutanamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield benzimidazole N-oxides, while reduction can lead to amine derivatives .
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound in the development of new drugs, particularly for its potential antimicrobial, anti-inflammatory, and anticancer properties.
Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.
Chemical Biology: It can serve as a tool compound to probe the function of specific proteins or enzymes in biological systems.
Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substituted formimidoyl
- 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
- 2-(1H-benzo[d]imidazol-2-yl)-3-(4-substituted-piperazine)benzaldehydes
Uniqueness
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring and the sulfonyl group, in particular, may enhance its pharmacokinetic properties and biological activity compared to similar compounds .
Properties
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S/c1-16(2)15-22(28)24-18-7-9-19(10-8-18)31(29,30)27-13-11-17(12-14-27)23-25-20-5-3-4-6-21(20)26-23/h3-10,16-17H,11-15H2,1-2H3,(H,24,28)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHIEALXYNMDGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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